molecular formula C8H16O B14620281 (1R,2S)-2,4,4-trimethylcyclopentan-1-ol CAS No. 57905-84-7

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol

Cat. No.: B14620281
CAS No.: 57905-84-7
M. Wt: 128.21 g/mol
InChI Key: QIXDCVATINBRLV-NKWVEPMBSA-N
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Description

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol is a chiral alcohol with the molecular formula C8H16O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2,4,4-trimethylcyclopentanone using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled conditions to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of three methyl groups on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

CAS No.

57905-84-7

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

QIXDCVATINBRLV-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC(C[C@H]1O)(C)C

Canonical SMILES

CC1CC(CC1O)(C)C

Origin of Product

United States

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